molecular formula C12H13IN2O B12816618 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B12816618
M. Wt: 328.15 g/mol
InChI Key: YSUDAPPOSJOLNP-UHFFFAOYSA-N
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Description

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with the molecular formula C8H11IN2O It is a heterocyclic compound that contains an indazole ring substituted with an iodine atom and a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ketones, under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced through electrophilic iodination reactions using reagents like iodine (I2) or N-iodosuccinimide (NIS).

    Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the indazole ring is replaced by the tetrahydropyran moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in water.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine atom.

    Substitution: Formation of substituted derivatives with azide or cyano groups replacing the iodine atom.

Scientific Research Applications

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure with a pyrazole ring instead of an indazole ring.

    4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole: Similar structure with an imidazole ring instead of an indazole ring.

    4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-triazole: Similar structure with a triazole ring instead of an indazole ring.

Uniqueness

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to its specific combination of an indazole ring, iodine atom, and tetrahydropyran group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

4-iodo-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H13IN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2

InChI Key

YSUDAPPOSJOLNP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)I

Origin of Product

United States

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